molecular formula C15H10ClN3 B4241276 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile

Cat. No.: B4241276
M. Wt: 267.71 g/mol
InChI Key: OSSYNAWLXFINRU-UHFFFAOYSA-N
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Description

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with phenylacetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

Its structure is conducive to binding with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can interact with enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

Uniqueness

What sets 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile apart from similar compounds is its combination of the imidazo[1,2-a]pyridine and phenyl groups. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c16-12-6-7-15-18-14(10-19(15)9-12)13(8-17)11-4-2-1-3-5-11/h1-7,9-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSYNAWLXFINRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile

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